BenchChemオンラインストアへようこそ!

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

Fragment-Based Drug Discovery Lipophilicity Physicochemical Properties

N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine (CAS 76061-15-9), also named N-(3-pyridinylmethyl)-1H-benzimidazol-2-amine, is a heterocyclic amine fragment molecule (C13H12N4, MW 224.26). It features a 2-aminobenzimidazole core linked to a pyridine moiety via a methylene bridge.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 76061-15-9
Cat. No. B3283024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine
CAS76061-15-9
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NCC3=CN=CC=C3
InChIInChI=1S/C13H12N4/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H2,15,16,17)
InChIKeyMBHCMZWEOUBOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine (CAS 76061-15-9): Fragment-Based Drug Discovery Building Block for Benzimidazole-Pyridine Hybrid Scaffolds


N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine (CAS 76061-15-9), also named N-(3-pyridinylmethyl)-1H-benzimidazol-2-amine, is a heterocyclic amine fragment molecule (C13H12N4, MW 224.26). It features a 2-aminobenzimidazole core linked to a pyridine moiety via a methylene bridge. This compound is classified as a fragment-sized building block, widely utilized in fragment-based drug discovery (FBDD) and medicinal chemistry as a key scaffold for molecular splicing, expansion, and modification to design novel drug candidates [1]. The compound is fundamentally positioned as a structural tool for medicinal chemistry research rather than a biologically optimized drug candidate, necessitating comparisons based on physicochemical and fragment-centric properties rather than in vivo or clinical data .

Why N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Generic 2-Aminobenzimidazole or Pyridinylmethyl Analogs in FBDD


In FBDD, substituting a fragment scaffold with its unsubstituted parent (e.g., 2-aminobenzimidazole, CAS 934-32-7) or a simple regioisomer is not chemically neutral. N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine strategically combines a hydrogen bond donor/acceptor-rich 2-aminobenzimidazole core with a pyridin-3-ylmethyl substituent . This fusion drastically alters the lipophilicity profile, hydrogen bonding capacity, and molecular recognition surface compared to the parent scaffold. Specifically, the pyridin-3-yl regioisomer is critical for orienting the nitrogen lone pair for optimal interactions with kinase hinge regions and other biological targets, a capability not shared by the 2-pyridinyl or 4-pyridinyl isomers or by unsubstituted benzimidazole [1]. Generic substitution would compromise the unique pharmacophoric geometry and physicochemical balance required for hit identification and lead optimization in fragment-based screening campaigns.

Quantitative Differentiation Evidence for N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine Against Closest Analogs


Enhanced Lipophilicity (ACD/LogP) Compared to 2-Aminobenzimidazole for Optimized Fragment Hit Rates

N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine exhibits a significantly higher predicted octanol-water partition coefficient (ACD/LogP = 1.68) compared to the unsubstituted parent compound 2-aminobenzimidazole (ACD/LogP = 0.86) . This 0.82 log unit increase represents a roughly 6.6-fold greater partition coefficient, positioning it within the optimal lipophilicity range (LogP 1–3) typically associated with higher hit rates for fragment-sized molecules, while the parent compound falls below this threshold [1]. This moderate lipophilicity is advantageous for maintaining aqueous solubility while enabling sufficient membrane partitioning and target binding, a balance often predictive of fragment progression.

Fragment-Based Drug Discovery Lipophilicity Physicochemical Properties

Reduced Hydrogen Bond Donor Count vs. 2-Aminobenzimidazole Enhancing Target Complementarity in FBDD

The target compound possesses two hydrogen bond donors (HBD = 2), whereas 2-aminobenzimidazole has three (HBD = 3) . Reducing the donor count by one while retaining four hydrogen bond acceptors (HBA = 4) shifts the donor-acceptor balance to favor acceptor-heavy polarity, a profile that can enhance interaction selectivity with protein targets that have complementary hydrogen bond donor hot spots. The substitution of one –NH2 donor pair with a pyridine nitrogen acceptor alters the recognition motif from a purely imidazole-based pattern to a bi-heterocyclic system, offering a distinct pharmacophoric fingerprint.

Hydrogen Bonding Fragment Optimization Physicochemical Properties

Substantially Larger Molecular Weight and Complexity vs. 2-Aminobenzimidazole for Fragment Growth Vector Diversity

With a molecular weight of 224.26 Da, the target compound is 68% larger than 2-aminobenzimidazole (133.15 Da) . This size difference corresponds to the addition of the pyridin-3-ylmethyl moiety, which adds a chemically tractable vector for fragment growing or linking strategies. While both compounds fall within the fragment rule-of-three guidelines (MW < 300), the target compound's higher molecular complexity (13 heavy atoms vs. 10) provides more chemical starting points for subsequent optimization, reducing the synthetic burden in early-stage drug discovery compared to smaller, simpler fragments.

Fragment-Based Drug Discovery Molecular Complexity Scaffold Diversity

Significantly Higher Predicted Water Solubility vs. 2-Aminobenzimidazole Improving Assay Compatibility

N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is predicted to have a water solubility of approximately 29,489 mg/L (Wat Sol v1.01 estimate), dramatically higher than the experimentally observed slight solubility (<1 g/L) of 2-aminobenzimidazole [1] . This >29-fold improvement in predicted aqueous solubility is attributed to the increased polar surface area (PSA 54 Ų vs. 48 Ų) and additional hydrogen bond acceptor from the pyridine ring. High solubility is critical for fragment screening, which is typically conducted at high compound concentrations (mM range) in aqueous buffer.

Solubility Fragment Screening Physicochemical Properties

High-Value Procurement Scenarios for N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine in Drug Discovery


Fragment Screening Against Kinases and Other ATP-Binding Proteins

The compound's benzimidazole-2-amine core is a classic hinge-binding motif for ATP-competitive kinase inhibition. The addition of the pyridin-3-ylmethyl group introduces a second hydrogen bond acceptor (pyridine nitrogen) capable of engaging the kinase hinge region in a bidentate fashion. Its balanced lipophilicity (LogP 1.68) and high predicted solubility (29.5 g/L) make it suitable for high-concentration (0.1–1 mM) fragment screening by NMR or SPR, conditions under which simpler 2-aminobenzimidazole may aggregate or precipitate due to lower solubility .

Fragment Growing and Merging Strategies in Lead Optimization Programs

With a molecular weight of 224.26 Da and a pyridine ring offering a synthetic handle, this fragment is ideally sized for vector-based growing operations. The pyridine nitrogen can be functionalized via alkylation or metal-catalyzed cross-coupling, while the benzimidazole amine can be acylated or sulfonylated. Compared to the 5-methyl analog (CAS 1155597-16-2, MW 238.29), this unsubstituted version provides a cleaner starting point for structure-activity relationship (SAR) exploration without steric bias from the 5-methyl group .

Chemoproteomics Probe Design Targeting SIK Kinases or ITK

Patents and bioactivity data for benzimidazole-pyridine derivatives reveal this scaffold class is highly active against SIK (Salt-Inducible Kinase) and ITK (Interleukin-2-inducible T-cell Kinase), with related compounds demonstrating low nanomolar ITK inhibition (IC50 ~6 nM) . N-(Pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine can serve as a core fragment for developing chemical probes or PROTACs targeting these kinases, where the pyridin-3-ylmethyl group is essential for high target affinity.

Structural Biology Studies for X-ray Crystallography and Cryo-EM Fragment Soaking

The compound's high predicted water solubility (29.5 g/L) and moderate polar surface area (54 Ų) facilitate soaking into protein crystals for fragment-based lead discovery. Its distinct electron density from the 2-aminobenzimidazole core, due to the pyridine ring, improves the confidence in crystallographic fragment placement compared to smaller, featureless fragments. The compound is commercially available from multiple vendors at >95% purity, ensuring reliable results in structural determination .

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.